6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride is an organic compound with the molecular formula C6H6ClNO2. It is a mono-constituent substance that belongs to the pyridinone class of compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the chlorination of 4-hydroxy-5-methyl-2-pyridone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, hydroxy derivatives, and oxo derivatives .
Scientific Research Applications
6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-5-methylpyrimidine: Similar in structure but differs in the position of the nitrogen atom in the ring.
6-Chloro-4-hydroxy-5-methyl-2-oxo-1,2-dihydropyridine hydrochloride: Another closely related compound with similar chemical properties.
Properties
IUPAC Name |
6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2.ClH/c1-3-4(9)2-5(10)8-6(3)7;/h2H,1H3,(H2,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTKOKOGPXPSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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